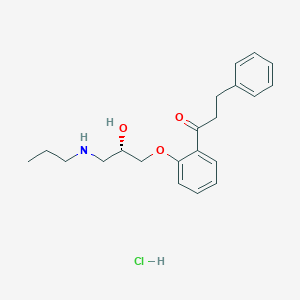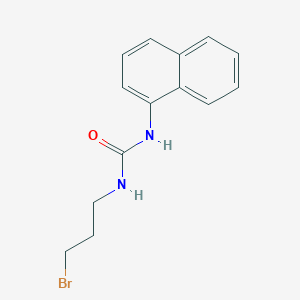
1-(3-Bromopropyl)-3-(1-naphthyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-3-(1-naphthyl)urea, also known as BPU, is a synthetic chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPU belongs to the family of urea derivatives and is commonly used as a research tool to investigate the mechanisms of various biological processes.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-3-(1-naphthyl)urea involves its interaction with the active site of PKC. 1-(3-Bromopropyl)-3-(1-naphthyl)urea binds to the catalytic domain of PKC and inhibits its activity by preventing the transfer of phosphate groups to downstream substrates. This inhibition leads to the suppression of various cellular processes that are regulated by PKC.
生化和生理效应
1-(3-Bromopropyl)-3-(1-naphthyl)urea has been shown to have various biochemical and physiological effects on cells and tissues. It has been demonstrated to induce apoptosis in cancer cells by inhibiting the activity of PKC. 1-(3-Bromopropyl)-3-(1-naphthyl)urea has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. Additionally, 1-(3-Bromopropyl)-3-(1-naphthyl)urea has been shown to have anti-inflammatory effects by inhibiting the activity of various inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
实验室实验的优点和局限性
1-(3-Bromopropyl)-3-(1-naphthyl)urea has several advantages as a research tool. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various biological processes. 1-(3-Bromopropyl)-3-(1-naphthyl)urea is also stable and can be stored for extended periods, making it a convenient tool for long-term experiments. However, 1-(3-Bromopropyl)-3-(1-naphthyl)urea has some limitations as well. It is a toxic compound and requires careful handling and disposal. Additionally, its inhibitory effect on PKC can be non-specific, leading to off-target effects.
未来方向
There are several future directions for the research on 1-(3-Bromopropyl)-3-(1-naphthyl)urea. One of the potential applications of 1-(3-Bromopropyl)-3-(1-naphthyl)urea is in the treatment of cancer. Its ability to induce apoptosis in cancer cells and inhibit their growth makes it a promising candidate for further development as an anti-cancer drug. Additionally, the anti-inflammatory effects of 1-(3-Bromopropyl)-3-(1-naphthyl)urea make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to explore these potential applications of 1-(3-Bromopropyl)-3-(1-naphthyl)urea and to address its limitations as a research tool.
合成方法
The synthesis of 1-(3-Bromopropyl)-3-(1-naphthyl)urea involves the reaction of 1-naphthylamine with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The purity of the synthesized 1-(3-Bromopropyl)-3-(1-naphthyl)urea can be determined by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
1-(3-Bromopropyl)-3-(1-naphthyl)urea has been extensively used as a research tool to investigate the mechanisms of various biological processes. One of the primary applications of 1-(3-Bromopropyl)-3-(1-naphthyl)urea is in the study of protein kinase C (PKC) signaling pathways. PKC is a family of enzymes that play a crucial role in cellular signaling and regulation. 1-(3-Bromopropyl)-3-(1-naphthyl)urea has been shown to inhibit the activity of PKC, making it a valuable tool for studying the role of PKC in various biological processes such as cell proliferation, differentiation, and apoptosis.
属性
CAS 编号 |
102434-38-8 |
|---|---|
产品名称 |
1-(3-Bromopropyl)-3-(1-naphthyl)urea |
分子式 |
C14H15BrN2O |
分子量 |
307.19 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C14H15BrN2O/c15-9-4-10-16-14(18)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H2,16,17,18) |
InChI 键 |
GHYDOJRPDHMLLI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCCBr |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCCBr |
其他 CAS 编号 |
102434-38-8 |
同义词 |
1-(3-Bromopropyl)-3-(1-naphthyl)urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



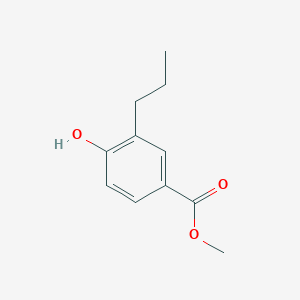

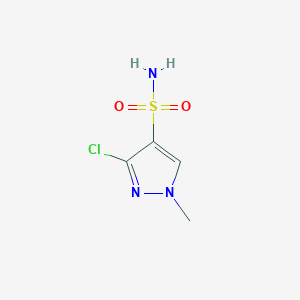

![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)
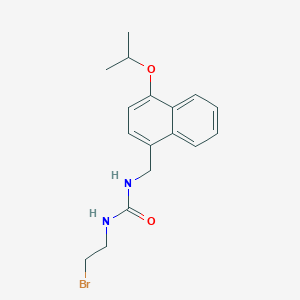
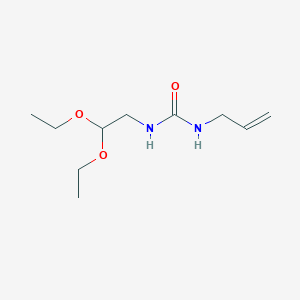
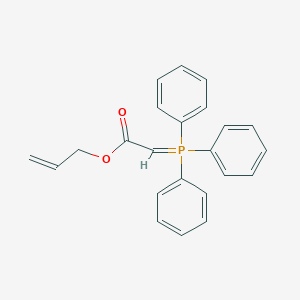
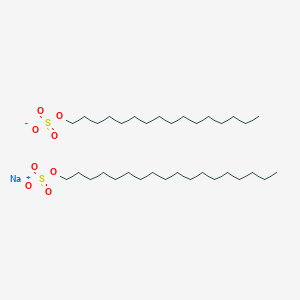
![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)
